(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid
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Overview
Description
(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which provides stability and facilitates various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The Boc group can be removed under acidic conditions, allowing further functionalization of the phenyl ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Acids: Such as trifluoroacetic acid, used for deprotecting the Boc group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Functionalized Phenyl Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is used as a building block for synthesizing complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds, which can be further modified to enhance biological activity .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The primary mechanism of action for (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid involves its participation in the Suzuki-Miyaura coupling reaction. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the Boc group, which provides stability and prevents unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)phenylboronic Acid: Similar in structure but lacks the diethoxy groups.
4-tert-Butylphenylboronic Acid: Similar but with a tert-butyl group instead of the Boc group.
Phenylboronic Acid: A simpler boronic acid without the Boc or diethoxy groups.
Uniqueness
(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is unique due to its combination of the Boc protecting group and diethoxy substituents. This combination provides enhanced stability and reactivity, making it particularly useful in complex organic synthesis .
Biological Activity
(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.
Boronic acids are known for their stability and versatility in organic synthesis. The specific structure of this compound suggests potential interactions with biological targets due to the presence of the boron atom, which can form reversible covalent bonds with diols and other nucleophiles.
1. Antibacterial Activity
Recent studies have shown that boronic acids exhibit significant antibacterial properties. For instance, this compound demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 6.50 mg/mL |
S. aureus | 8.00 mg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and function, which is common among boronic acid derivatives .
2. Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed an IC50 value of approximately 18.76 µg/mL against MCF-7 cells, indicating moderate cytotoxicity.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 18.76 ± 0.62 |
HeLa | 22.30 ± 0.70 |
The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival .
3. Enzyme Inhibition
Enzyme inhibition studies have revealed that this compound can inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation.
Table 3: Enzyme Inhibition Activities
Enzyme | IC50 (µg/mL) |
---|---|
Acetylcholinesterase | 115.63 ± 1.16 |
Butyrylcholinesterase | 3.12 ± 0.04 |
Antiurease | 1.10 ± 0.06 |
Antithyrosinase | 11.52 ± 0.46 |
The inhibition of these enzymes suggests potential applications in treating neurodegenerative diseases and other conditions where cholinergic signaling is disrupted .
Case Studies
A notable study investigated the effects of this boronic acid derivative in a cream formulation for dermatological applications. The formulation was tested for antioxidant and antibacterial properties and found to be effective without significant toxicity to healthy cells . Histological evaluations confirmed the safety profile of the compound when applied topically.
Properties
Molecular Formula |
C15H23BO6 |
---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
[2,5-diethoxy-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H23BO6/c1-6-20-12-9-11(16(18)19)13(21-7-2)8-10(12)14(17)22-15(3,4)5/h8-9,18-19H,6-7H2,1-5H3 |
InChI Key |
VBXVCKBGZWMBBU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC)C(=O)OC(C)(C)C)OCC)(O)O |
Origin of Product |
United States |
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